molecular formula C18H16FN7O B10937727 5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10937727
M. Wt: 365.4 g/mol
InChI Key: BGISJMREOPTHIY-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of the fluorophenyl and pyrazolyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:

    4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ylamine: This compound shares some structural similarities but differs in its functional groups and overall structure.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound has a different substitution pattern and functional groups, leading to different chemical and biological properties

Properties

Molecular Formula

C18H16FN7O

Molecular Weight

365.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(1-propylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H16FN7O/c1-2-8-25-9-7-16(24-25)23-17(27)15-10-14(12-3-5-13(19)6-4-12)22-18-20-11-21-26(15)18/h3-7,9-11H,2,8H2,1H3,(H,23,24,27)

InChI Key

BGISJMREOPTHIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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